4-(3-Fluoro-5-nitrophenyl)morpholine (CAS 220954-15-4): A Foundational Synthon in Advanced Kinase Inhibitor Design
4-(3-Fluoro-5-nitrophenyl)morpholine (CAS 220954-15-4): A Foundational Synthon in Advanced Kinase Inhibitor Design
Executive Summary
In the landscape of modern medicinal chemistry, the strategic incorporation of morpholine rings into aromatic systems is a proven tactic to enhance a molecule's pharmacokinetic profile, solubility, and target-binding affinity. 4-(3-Fluoro-5-nitrophenyl)morpholine serves as a critical synthetic intermediate (synthon) in this domain. By providing a highly functionalized, electron-deficient aromatic core, it enables the rapid construction of complex aniline derivatives. These downstream anilines are indispensable in the development of next-generation targeted therapies, including Activin receptor-like kinase 5 (ALK-5) inhibitors and mutant-selective Epidermal Growth Factor Receptor (EGFR) inhibitors. This technical guide details the physicochemical properties, mechanistic synthesis, and validated experimental protocols for utilizing this pivotal compound.
Physicochemical Profiling & Structural Significance
The structural architecture of 4-(3-Fluoro-5-nitrophenyl)morpholine features a central benzene ring substituted with a strongly electron-withdrawing nitro group, a highly electronegative fluorine atom, and a solubilizing morpholine moiety. This specific substitution pattern is not arbitrary; the fluorine atom modulates the pKa of downstream amine derivatives and enhances metabolic stability, while the morpholine ring improves aqueous solubility and provides a hydrogen-bond acceptor for kinase hinge-region interactions[1].
Table 1: Quantitative Physicochemical Data
| Property | Value |
| CAS Number | 2[3] |
| Molecular Formula | 4[4] |
| Molecular Weight | 2[3] |
| SMILES String | 4[O-][4] |
| Storage Temperature | 2[3] |
Mechanistic Synthesis: The SNAr Pathway
The primary route to synthesize 4-(3-Fluoro-5-nitrophenyl)morpholine is via a Nucleophilic Aromatic Substitution (SNAr) reaction starting from5 (also known as 3,5-difluoronitrobenzene)[5].
While SNAr reactions typically require the leaving group to be ortho or para to the electron-withdrawing group (EWG) for resonance stabilization of the Meisenheimer complex, this specific reaction proceeds effectively at the meta position. The causality behind this reactivity lies in the profound inductive electron-withdrawing effect (-I) of both the nitro group and the adjacent fluorine atom, which sufficiently depletes electron density at the carbon center to allow 6[6].
Synthetic route from 1,3-difluoro-5-nitrobenzene to 3-fluoro-5-morpholinoaniline.
Downstream Applications in Oncology & Drug Discovery
Once synthesized, the nitro group of 4-(3-Fluoro-5-nitrophenyl)morpholine is readily reduced to yield 7[7]. This aniline is a highly sought-after nucleophile for coupling with pyrimidine or imidazole scaffolds to generate potent kinase inhibitors.
ALK-5 (TGFβR1) Inhibitors
The Transforming Growth Factor-beta (TGF-β) pathway plays a paradoxical role in cancer, acting as a tumor suppressor in early stages but promoting metastasis and immune evasion in advanced carcinomas. Inhibitors targeting ALK-5 (TGFβR1) block this pathway. Derivatives synthesized from 4-(3-Fluoro-5-nitrophenyl)morpholine have demonstrated high efficacy as ALK-5 inhibitors, preventing the phosphorylation of Smad2/3 and 6[6].
Mutant-Selective EGFR Inhibitors
Acquired resistance to first- and second-generation EGFR inhibitors in non-small cell lung cancer (NSCLC) is frequently driven by the T790M and C797S mutations. Trisubstituted pyridinylimidazoles incorporating the 3-fluoro-5-morpholinophenyl moiety have been developed to selectively target the L858R/T790M/C797S mutant forms while1[1].
Mechanism of ALK-5 inhibition blocking the TGF-β/Smad signaling pathway.
Experimental Protocols & Self-Validating Systems
To ensure high scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly defined to empower researchers to troubleshoot effectively.
Protocol 1: Synthesis of 4-(3-Fluoro-5-nitrophenyl)morpholine via SNAr
Objective: Monosubstitution of 1,3-difluoro-5-nitrobenzene5[5].
Reagents & Causality:
-
1,3-Difluoro-5-nitrobenzene (1.0 eq): The electrophilic substrate.
-
Morpholine (1.0 - 1.1 eq): The nucleophile. Strict stoichiometric control prevents unwanted disubstitution.
-
Potassium Carbonate (K₂CO₃, 1.5 eq): Acts as a mild, non-nucleophilic base to scavenge the generated Hydrogen Fluoride (HF). If HF is not neutralized, it will protonate the morpholine, rendering it non-nucleophilic and halting the reaction.
-
N,N-Dimethylformamide (DMF): A polar aprotic solvent. It stabilizes the transition state by solvating the potassium cation, leaving the 6[6].
Step-by-Step Procedure:
-
Charge a round-bottom flask with 1,3-difluoro-5-nitrobenzene (e.g., 5.0 g, 31.4 mmol) and DMF (15 mL). Stir to dissolve.
-
Cool the solution to 0°C using an ice bath to control the initial exothermic nucleophilic attack.
-
Add K₂CO₃ (6.5 g, 47.1 mmol) to the stirring solution.
-
Add morpholine (2.73 g, 31.4 mmol) dropwise over 10 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4-6 hours.
-
Self-Validation Check (TLC): Spot the reaction mixture against the starting material on a silica TLC plate (Eluent: 10% EtOAc in Hexanes). The starting material (high Rf) should disappear, replaced by a bright yellow, UV-active product spot (lower Rf).
-
Quench the reaction by pouring it into ice-cold distilled water (100 mL). The product will precipitate as a yellow solid.
-
Filter the solid, wash with cold water to remove residual DMF and salts, and dry under vacuum.
-
Self-Validation Check (LC-MS): Confirm product mass. Expected [M+H]⁺ = 227.2 m/z.
Protocol 2: Catalytic Hydrogenation to 3-Fluoro-5-morpholinoaniline
Objective: Selective reduction of the nitro group to a primary amine 6[6].
Reagents & Causality:
-
10% Palladium on Carbon (Pd/C, 50% moisture): The catalyst. The moisture content is critical to prevent the catalyst from igniting the solvent vapors upon introduction.
-
Hydrogen Gas (H₂): The reducing agent.
-
Ethanol: A protic solvent that facilitates the necessary proton transfers during the reduction of the nitro group to the amine.
Step-by-Step Procedure:
-
Dissolve 4-(3-fluoro-5-nitrophenyl)morpholine (2.7 g, 11.9 mmol) in Ethanol (30 mL) in a Parr hydrogenation flask or a standard flask equipped with a hydrogen balloon.
-
Carefully add 10% Pd/C (1.5 g). Safety Note: Purge the flask with Nitrogen gas before adding the catalyst to prevent fire.
-
Evacuate the flask and backfill with Hydrogen gas (repeat 3 times to ensure a pure H₂ atmosphere).
-
Stir the mixture vigorously under a hydrogen atmosphere at room temperature for 16 hours.
-
Self-Validation Check (Reaction Monitoring): The reaction is complete when hydrogen uptake ceases. Confirm via TLC (Eluent: 30% EtOAc in Hexanes). The product spot will stain purple/pink when treated with Ninhydrin stain and heated, confirming the presence of a primary amine.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with Methanol (2 × 100 mL).
-
Concentrate the filtrate under reduced pressure. Co-distill with toluene to remove residual water/ethanol, yielding the pure aniline derivative.
-
Self-Validation Check (LC-MS): Confirm product mass. Expected [M+H]⁺ = 197.2 m/z.
Conclusion
4-(3-Fluoro-5-nitrophenyl)morpholine is a highly versatile building block that bridges basic organic synthesis with advanced oncological drug discovery. By understanding the causality behind its SNAr synthesis and subsequent reduction, researchers can efficiently generate morpholino-aniline precursors. These precursors are structurally primed to enhance the pharmacokinetic and pharmacodynamic profiles of targeted kinase inhibitors, driving forward the development of therapies for resistant and metastatic cancers.
References
- Accelsci.3-Fluoro-5-morpholinoaniline Product Details.
- Sapphire Bioscience.4-(3-Fluoro-5-nitrophenyl)morpholine (CAS 220954-15-4).
- Benchchem.3,5-Difluoronitrobenzene Protocol and Synthesis Routes.
- Journal of Medicinal Chemistry (ACS Publications).Trisubstituted Pyridinylimidazoles as Potent Inhibitors of the Clinically Resistant L858R/T790M/C797S EGFR Mutant.
- Google Patents (US11746103B2).ALK-5 inhibitors and uses thereof.
- BIOZOL.Product Datasheet: 4-(3-Fluoro-5-nitrophenyl)morpholine.
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- 1. pubs.acs.org [pubs.acs.org]
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- 6. US11746103B2 - ALK-5 inhibitors and uses thereof - Google Patents [patents.google.com]
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